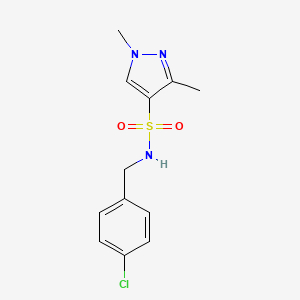
N-(4-chlorobenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a 4-chlorobenzyl group attached to a 1,3-dimethyl-1H-pyrazole ring, which is further connected to a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ch
Actividad Biológica
N-(4-chlorobenzyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, anticancer properties, and anti-inflammatory effects, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound can be characterized by the following structural features:
- Molecular Formula : C₁₂H₁₄ClN₃O₂S
- Molecular Weight : Approximately 303.77 g/mol
- Functional Groups : Contains a pyrazole ring, a chlorobenzyl group, and a sulfonamide group.
These structural components contribute to its pharmacological potential, particularly in targeting specific enzymes and pathways within biological systems.
1. Enzyme Inhibition
This compound has been identified as a carbonic anhydrase inhibitor , which is crucial for applications in treating conditions such as glaucoma and edema. The inhibition of this enzyme can help manage acid-base balance in tissues, making it a candidate for therapeutic development .
2. Anticancer Properties
Research has indicated that pyrazole derivatives, including this compound, exhibit antiproliferative activity against various cancer cell lines. A study demonstrated that these compounds did not show cytotoxicity at certain concentrations but effectively inhibited cell proliferation in U937 cells with an IC₅₀ value indicating significant activity .
The following table summarizes the antiproliferative activities of related pyrazole derivatives:
| Compound Name | IC₅₀ (µM) | Target Cell Line | Notable Activity |
|---|---|---|---|
| This compound | 26 | U937 | Antiproliferative |
| 3-Bromo-1-(dimethylsulfamoyl)pyrazole | 15 | MCF-7 | Synergistic effects with doxorubicin |
| 4-(1H-Pyrazol-1-yl)benzenesulfonamide | 30 | A549 | Antitumor activity |
This table highlights the varying degrees of activity among different compounds, with this compound showing promising results.
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole derivatives:
- A study published in PMC reported that new pyrazole-4-sulfonamide derivatives exhibited significant antiproliferative effects against cancer cell lines without cytotoxicity at certain concentrations . This finding underscores the potential of these compounds in cancer therapeutics.
- Another review detailed the structure-activity relationships (SAR) of pyrazole derivatives, noting their effectiveness against various targets including BRAF(V600E) and EGFR, which are critical in cancer progression .
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1,3-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S/c1-9-12(8-16(2)15-9)19(17,18)14-7-10-3-5-11(13)6-4-10/h3-6,8,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIYPUNQIKHXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














